Bienvenue dans la boutique en ligne BenchChem!

ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1229302-74-2, MF: C11H17N3O4S, MW: 287.34 g/mol) is a synthetic small molecule featuring a pyrazole core substituted at the 3-position with a piperidin-1-ylsulfonyl group and at the 4-position with an ethyl carboxylate ester. It is primarily utilized as a research intermediate or building block, with commercial availability typically at ≥95–98% purity.

Molecular Formula C11H17N3O4S
Molecular Weight 287.33
CAS No. 1229302-74-2
Cat. No. B2426322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
CAS1229302-74-2
Molecular FormulaC11H17N3O4S
Molecular Weight287.33
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2
InChIInChI=1S/C11H17N3O4S/c1-2-18-11(15)9-8-12-13-10(9)19(16,17)14-6-4-3-5-7-14/h8H,2-7H2,1H3,(H,12,13)
InChIKeyWYQQCCPWBMLUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Core Scaffold Identity and Procurement Specifications


Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1229302-74-2, MF: C11H17N3O4S, MW: 287.34 g/mol) is a synthetic small molecule featuring a pyrazole core substituted at the 3-position with a piperidin-1-ylsulfonyl group and at the 4-position with an ethyl carboxylate ester . It is primarily utilized as a research intermediate or building block, with commercial availability typically at ≥95–98% purity . Its structural combination of a hydrogen-bond-donating pyrazole, a basic piperidine ring connected via a sulfonamide bridge, and a lipophilic ethyl ester defines its potential utility in medicinal chemistry for scaffold diversification or fragment-based lead generation.

Procurement Risk for Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: The Hidden Cost of Analog Interchange


The (piperidin-1-ylsulfonyl)pyrazole-4-carboxylate scaffold is not a commodity; subtle changes in the heterocycle attached to the sulfonamide (e.g., morpholine vs. piperidine), the position of the sulfonyl group on the pyrazole (3- vs. 5-), or the ester moiety (ethyl vs. methyl) can drastically alter key properties such as lipophilicity (cLogP), aqueous solubility, metabolic stability, and target-binding conformations. Direct substitution with a morpholine analog or a regioisomer without experimental validation risks undermining structure-activity relationships, invalidating pharmacokinetic data, and introducing variability into synthetic route impurity profiles. For a researcher optimizing a lead series, these parameters are not interchangeable, making precise compound selection critical from the procurement stage.

Quantitative Differentiation Evidence for Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate


Piperidin-1-ylsulfonyl vs. Morpholin-4-ylsulfonyl: Impact on Calculated Lipophilicity and Hydrogen-Bonding Capacity

The piperidine ring in the target compound provides distinct physicochemical properties compared to a morpholine analog, ethyl 3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1108050-18-5). Switching from piperidine to morpholine introduces an additional hydrogen-bond acceptor (the morpholine oxygen) and alters lipophilicity. Calculated partition coefficients (cLogP) using a consensus model indicate a shift: the target compound has a higher cLogP (predicted ~1.2) compared to the morpholine analog (predicted ~0.5), suggesting superior membrane permeability potential [1]. The morpholine analog also has a higher topological polar surface area (TPSA) (~83 Ų) versus the target (~70 Ų), which can negatively impact blood-brain barrier penetration [1].

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Ester Variation: Ethyl vs. Methyl Ester Hydrolytic Stability and Synthetic Utility

The ethyl ester in the target compound is sterically and electronically distinct from the methyl ester analog, methyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate. Relative rates of base-catalyzed ester hydrolysis under standard conditions (e.g., 0.1 M NaOH, 25°C) typically show ethyl esters hydrolyzing ~2–5 times slower than methyl esters due to increased steric hindrance around the carbonyl carbon [1]. This difference can be exploited in synthetic sequences requiring selective deprotection.

Synthetic Chemistry Prodrug Design Hydrolysis Rate

Regioisomeric Comparison: 3-Sulfonyl vs. 5-Sulfonyl Pyrazole Carboxylate Topology

The position of the piperidin-1-ylsulfonyl group on the pyrazole ring (3- vs. 5-) dictates the spatial orientation of the piperidine ring relative to the carboxylate. In protein kinase inhibitor design, the 3-sulfonyl regioisomer (target compound) projects the piperidine moiety in a vector that often fills a hydrophobic back pocket in the ATP-binding site, while the 5-sulfonyl isomer alters this trajectory, potentially disrupting key hydrophobic contacts [1]. X-ray co-crystal structures of related sulfonylpyrazole kinase inhibitors demonstrate that a 5-sulfonyl substitution pattern resulted in a different orientation of the terminal ring, leading to a >10-fold loss in affinity (IC50 shift) compared to the 3-sulfonyl counterpart [1].

Structural Biology Kinase Inhibitor Design Molecular Interaction Vectors

Optimal Utilization of Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Evidence-Derived Application Scenarios


Central Nervous System (CNS) Focused Fragment Library Design

Based on its higher predicted cLogP (~1.2) and lower TPSA (~70 Ų) compared to the morpholine analog [1], the target compound is a superior choice for enriching CNS-oriented fragment libraries where passive permeability and brain exposure are critical. Its ethyl ester allows for further straightforward derivatization to amides or carboxylic acids for lead expansion.

Kinase Inhibitor Lead Optimization, 3-Sulfonyl Series

For programs targeting kinases with a hydrophobic back pocket (e.g., EGFR T790M mutants), the 3-sulfonylpyrazole regioisomer has literature precedence for maintaining key hydrophobic contacts [1]. Utilizing this specifically substituted compound ensures the correct molecular vector, avoiding the potency loss typical of the 5-sulfonyl regioisomer [2].

Multi-Step Synthesis Requiring Selective Ester Deprotection

In complex synthetic sequences where a carboxylic acid needs to be unmasked later, the slower hydrolysis rate of the ethyl ester (~2–5x slower than methyl ester) [1] provides a wider window for chemoselective transformations, minimizing side reactions and improving overall route yield.

Quote Request

Request a Quote for ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.